molecular formula C27H21ClN2OS2 B11966688 3-(4-chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11966688
M. Wt: 489.1 g/mol
InChI Key: UWKISJUIWFZBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its core structure consists of a fused thienopyrimidinone ring system with a tetrahydrobenzene moiety, providing rigidity and planar characteristics conducive to biological interactions. Key substituents include:

  • 2-position: A naphthalen-1-ylmethylsulfanyl group, contributing steric bulk and lipophilicity, which may enhance membrane permeability .

Pyrimidine derivatives, including benzothienopyrimidinones, are widely studied for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to mimic purine/pyrimidine bases in biological systems .

Properties

Molecular Formula

C27H21ClN2OS2

Molecular Weight

489.1 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H21ClN2OS2/c28-19-12-14-20(15-13-19)30-26(31)24-22-10-3-4-11-23(22)33-25(24)29-27(30)32-16-18-8-5-7-17-6-1-2-9-21(17)18/h1-2,5-9,12-15H,3-4,10-11,16H2

InChI Key

UWKISJUIWFZBMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20ClN2OSC_{25}H_{20}ClN_2OS with a molecular weight of approximately 440.95 g/mol. The structure includes a chloro-substituted phenyl group and a naphthalenylmethyl sulfanyl moiety, which are known to influence biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds similar in structure to the target compound exhibit significant antimicrobial properties. For instance, derivatives containing the chloro-substituted phenyl group have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of sulfanyl groups is often linked to enhanced antibacterial effects due to their ability to interact with bacterial cell membranes and enzymes .

Anticancer Activity

The anticancer potential of the compound has been explored through studies on Mannich bases, which are structurally related. These studies have demonstrated that similar compounds exhibit antiproliferative activity against several human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism is believed to involve inhibition of DNA synthesis and cell cycle arrest .

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease, suggesting that the target compound may also possess enzyme inhibitory properties that contribute to its pharmacological profile .
  • Binding Interactions : Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in disease pathways. For example, binding interactions with bovine serum albumin (BSA) have been reported, which may enhance bioavailability and therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialSalmonella typhiModerate to strong inhibition
AnticancerHeLa, HepG2, A549Antiproliferative effects
Enzyme InhibitionAChEStrong inhibitory activity
Protein BindingBSAEnhanced binding affinity

Notable Research Findings

  • Synthesis and Evaluation : A series of related compounds were synthesized and evaluated for their biological activities. Notably, those with the sulfanyl moiety displayed enhanced antimicrobial and anticancer activities compared to their unsubstituted counterparts .
  • Antiviral Potential : Some derivatives have shown promise against viral infections, particularly in inhibiting tobacco mosaic virus (TMV), highlighting their potential as antiviral agents in addition to antibacterial and anticancer roles .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has shown that certain pyrimidine derivatives can inhibit the growth of glioblastoma cells by targeting specific kinase pathways such as AKT signaling, which is crucial in cancer progression. The compound may possess analogous activities due to the presence of the chlorophenyl and naphthalenyl groups that are often associated with enhanced biological activity against tumor cells .

Antimicrobial Properties

Compounds containing sulfur and aromatic rings have been reported to exhibit antimicrobial properties. The sulfanyl group in this compound may contribute to its potential effectiveness against various bacterial strains. Studies have demonstrated that similar thiol-containing compounds can disrupt bacterial cell walls or interfere with metabolic processes .

Organic Electronics

The unique electronic properties of compounds like 3-(4-chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The presence of multiple aromatic systems can enhance charge transport properties .

Synthesis and Biological Evaluation

A study focused on synthesizing related compounds revealed that modifications in the substituents significantly impacted their biological activity. For example, derivatives with varying alkyl or aryl groups were tested against different cancer cell lines, showing promising results for compounds with similar structures to the one discussed .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in understanding how variations in the structure of benzothienopyrimidine derivatives affect their biological activity. Analyzing the effects of substituents on the phenyl and naphthyl groups has provided insights into optimizing compounds for better efficacy against specific targets .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction TypeConditionsProductReference
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, acetic acid, 0–25°CReplacement of -S- with -SO-
Sulfone formationmCPBA, DCM, 0°C to RTReplacement of -S- with -SO<sub>2</sub>-
  • Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide agents (e.g., H<sub>2</sub>O<sub>2</sub>) or peracids (e.g., mCPBA) serving as oxygen donors.

  • Steric effects : The bulky naphthalenylmethyl group may slow reaction kinetics compared to smaller sulfanyl derivatives.

Nucleophilic Substitution

The sulfanyl group can act as a leaving group in displacement reactions, particularly under basic conditions.

Reaction TypeConditionsProductReference
Thiolate displacementK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CReplacement with amines, alkoxides, or other nucleophiles
HalogenationNCS/NBS, radical initiatorsFormation of -SCl or -SBr derivatives
  • Scope : Primary amines (e.g., ethyl glycinate) and thiols are common nucleophiles.

  • Limitations : Steric hindrance from the naphthalenylmethyl group may reduce reactivity.

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl and naphthalene moieties can undergo EAS, though the electron-withdrawing chlorine substituent directs incoming electrophiles to specific positions.

Reaction TypeConditionsProductReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°CNitro group at meta to chlorine on phenyl ring
SulfonationH<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>Sulfonic acid group at para to naphthalene methyl
  • Regioselectivity : Chlorine directs electrophiles to the phenyl ring’s meta position, while the naphthalene system favors substitution at the α-position .

Ring-Opening and Rearrangement

The pyrimidin-4(3H)-one core may undergo ring-opening under acidic or basic conditions:

Reaction TypeConditionsProductReference
Acid hydrolysisHCl, refluxCleavage to thieno-carboxylic acid derivatives
Base-inducedNaOH, ethanol, 60°CFormation of thiol intermediates
  • Mechanism : Protonation of the pyrimidine nitrogen facilitates nucleophilic attack at the carbonyl carbon, leading to ring scission.

Cross-Coupling Reactions

The aromatic systems participate in palladium-catalyzed couplings, enabling functionalization:

Reaction TypeConditionsProductReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DMEBiaryl derivatives via naphthalene C–H activation
Buchwald–HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, aryl halidesIntroduction of amines at pyrimidine positions
  • Challenges : The tetrahydrobenzothieno moiety may require directing groups for selective coupling.

Biological Interactions

Though not a classical reaction, the compound’s interaction with biological targets involves reversible binding:

TargetInteractionBiological EffectReference
Topoisomerase IHydrogen bonding via pyrimidine NInhibition of DNA replication
Kinase domainsπ-π stacking with naphthaleneAntiproliferative activity in cancer cell lines
  • SAR : The 4-chlorophenyl group enhances lipophilicity and target affinity .

Key Considerations:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Thermal stability : DSC studies indicate decomposition above 250°C, limiting high-temperature reactions.

  • Stereoelectronic factors : The naphthalenylmethyl group imposes torsional strain, affecting conformational flexibility in reactions .

Comparison with Similar Compounds

Key Observations :

  • 4-Chlorophenyl at the 3-position enhances electron-withdrawing effects, which may stabilize charge-transfer interactions in enzymatic binding pockets compared to phenyl or 4-methylphenyl groups .
  • Oxoethyl spacers (e.g., in and ) introduce polar carbonyl groups, which could reduce logP values but improve solubility in aqueous media .

Q & A

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via multi-component condensation reactions. For example, chloro-substituted intermediates (e.g., 4-chloronaphthalen-1-ol) are condensed with aldehydes, urea, or thiourea derivatives in the presence of catalysts like concentrated HCl or ZnCl₂. Solvents such as DMF or tetrahydrofuran are used under reflux conditions . Modifications to the sulfanyl group can be achieved by substituting the chloro precursor with naphthalen-1-ylmethyl thiols via nucleophilic displacement .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectral analysis : FT-IR for functional groups (e.g., C-Cl stretching at ~750 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and mass spectrometry for molecular weight confirmation .
  • X-ray crystallography : Resolves stereochemistry and confirms substituent positioning, as demonstrated in analogs like ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives .

Q. What in vitro assays are used to evaluate biological activity?

Standard assays include:

  • Antimicrobial testing : Agar diffusion or microdilution against Gram-positive/negative bacteria and fungi, with MIC values reported .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Research Questions

Q. How can synthesis yields be optimized for this complex heterocycle?

  • Reagent selection : Aluminum amalgam or NaBH₄ for selective reduction of sulfonyl intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reactivity of thiolate anions during sulfanyl group incorporation .
  • Catalyst screening : ZnCl₂ enhances condensation efficiency in dihydropyrimidinone formation .

Q. How to resolve contradictions in bioactivity data across studies?

  • Structural analogs : Compare substituent effects (e.g., replacing naphthalenylmethyl with chlorobenzyl groups alters antimicrobial potency) .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate compound-specific effects from experimental variability .

Q. What computational methods predict binding interactions?

  • Molecular docking : Models interactions with target proteins (e.g., bacterial dihydrofolate reductase) to rationalize antimicrobial activity .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent electronegativity .

Q. How to assess environmental fate and ecotoxicological risks?

  • Degradation studies : Hydrolysis/photolysis under controlled lab conditions to identify persistent metabolites .
  • Ecotoxicology assays : Daphnia magna or algal growth inhibition tests to estimate LC₅₀/EC₅₀ values .

Methodological Design & Theoretical Frameworks

Q. What experimental designs minimize variability in biological assays?

Use randomized block designs with split-split plots to account for variables like incubation time, temperature, and biological replicates. Statistical tools (ANOVA, Tukey’s HSD) validate significance .

Q. How to establish structure-activity relationships (SARs)?

  • Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the chlorophenyl or naphthalenyl groups .
  • Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl groups) for target binding using 3D-QSAR models .

Q. What theoretical frameworks guide mechanistic studies?

Link research to conceptual models like:

  • Free-Wilson analysis : Quantifies substituent contributions to bioactivity .
  • Hammett substituent constants : Predicts electronic effects on reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.